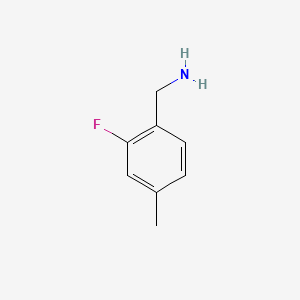

2-Fluoro-4-methylbenzylamine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

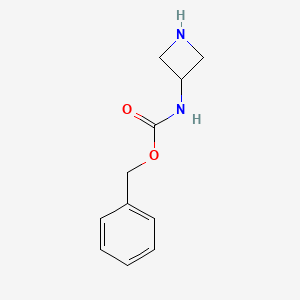

2-Fluoro-4-methylbenzylamine is an organic compound with the molecular formula C8H10FN and a molecular weight of 139.17 . It is a liquid at ambient temperature . It is used as a pharmaceutical intermediate .

Molecular Structure Analysis

The molecular structure of 2-Fluoro-4-methylbenzylamine consists of a benzyl group (C6H5CH2) attached to an amine functional group (NH2) . The InChI code for this compound is 1S/C8H10FN/c1-6-2-3-7(5-10)8(9)4-6/h2-4H,5,10H2,1H3 .Physical And Chemical Properties Analysis

2-Fluoro-4-methylbenzylamine is a liquid at ambient temperature . The compound is stored at ambient temperature .科学的研究の応用

Synthesis and Chemical Properties

- 2-Fluoro-4-methylbenzylamine derivatives are used in the synthesis of various complex compounds. For example, it is used in the synthesis of enantiomers of certain drugs, like flosequinan, a heart failure treatment drug, where the key intermediates were prepared from optically active derivatives (Morita et al., 1994).

- Another application is seen in chemoselective benzylamide cleavage, where it played a role in the synthesis of enantioenriched 4-thiazolidinone, a compound with potential medicinal uses (Hansen et al., 1996).

Pharmacology and Medicinal Chemistry

- In medicinal chemistry, 2-Fluoro-4-methylbenzylamine derivatives are instrumental in developing new drugs. For instance, in the study of CERC-301, an NMDA receptor antagonist, it helped characterize the preclinical pharmacodynamic and pharmacokinetic properties of the compound (Garner et al., 2015).

- It's also involved in metabolic studies, such as investigating the metabolism of halogenated methylanilines in the liver, which can have implications for understanding drug metabolism and toxicity (Boeren et al., 1992).

Organic Synthesis

- The compound finds applications in organic synthesis, aiding in the construction of various molecular structures. For example, it's used as a chiral auxiliary in the enantiodivergent synthesis of isoquinoline alkaloids, which are important in medicinal chemistry (Ziółkowski et al., 1999).

- It also plays a role in the synthesis of organic-inorganic hybrid materials, exhibiting unique properties like phase transitions and fluorescent characteristics (Hao et al., 2019).

Radiochemistry

- In radiochemistry, it's used in the synthesis of no-carrier-added radiopharmaceuticals, demonstrating its versatility in advanced chemical syntheses (Stoll et al., 2004).

Enantioselective Synthesis

- The enantioselective synthesis of compounds like cis-3-fluoropiperidin-4-ol, a building block in medicinal chemistry, also utilizes derivatives of 2-Fluoro-4-methylbenzylamine, showcasing its application in creating specific enantiomers of a compound (Shaw et al., 2013).

Safety And Hazards

2-Fluoro-4-methylbenzylamine is considered hazardous. It causes severe skin burns and eye damage and may cause respiratory irritation . Precautionary measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands and any exposed skin thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .

特性

IUPAC Name |

(2-fluoro-4-methylphenyl)methanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10FN/c1-6-2-3-7(5-10)8(9)4-6/h2-4H,5,10H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRRUYSDAUXURDL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)CN)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10FN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60590639 |

Source

|

| Record name | 1-(2-Fluoro-4-methylphenyl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60590639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Fluoro-4-methylbenzylamine | |

CAS RN |

771573-01-4 |

Source

|

| Record name | 2-Fluoro-4-methylbenzenemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=771573-01-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2-Fluoro-4-methylphenyl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60590639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-Chloro-1H-imidazo[4,5-C]pyridine](/img/structure/B1318675.png)